molecular formula C7H7NO3 B13667014 Methyl 2-vinyloxazole-4-carboxylate

Methyl 2-vinyloxazole-4-carboxylate

Cat. No.: B13667014
M. Wt: 153.14 g/mol
InChI Key: IYWNNTPWUPZDHS-UHFFFAOYSA-N
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Description

Methyl 2-vinyloxazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO3 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-vinyloxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of suitable precursors in the presence of catalysts. For instance, the reaction of 2-vinyl-4-carboxylic acid derivatives with methanol in the presence of a dehydrating agent can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-vinyloxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-vinyloxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-vinyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Uniqueness: Methyl 2-vinyloxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its vinyl group allows for additional chemical modifications, while the carboxylate group enhances its solubility and interaction with biological targets .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

methyl 2-ethenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H7NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h3-4H,1H2,2H3

InChI Key

IYWNNTPWUPZDHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)C=C

Origin of Product

United States

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